4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid
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Overview
Description
4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This particular compound features a phenyl group attached to the 5-position of the oxazole ring, which is further connected to a butanoic acid moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of 5-phenyl-2-aminobutanoic acid derivatives. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The butanoic acid moiety can be oxidized to produce corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can be performed on the oxazole ring, leading to the formation of different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typical reagents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 4-(5-Phenyl-1,3-oxazol-2-yl)butanedioic acid.
Reduction: Reduction can yield 4-(5-Phenyl-1,3-oxazol-2-yl)butanamine.
Substitution: Substitution reactions can introduce various substituents on the phenyl ring, such as nitro groups or halogens.
Scientific Research Applications
Chemistry: In chemistry, 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its oxazole ring makes it a valuable building block for the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound has been studied for its potential biological activities. Oxazole derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The oxazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
DNA/RNA: Interaction with nucleic acids can affect gene expression and cellular processes.
Comparison with Similar Compounds
1-(5-Phenyl-1,3-oxazol-2-yl)octadec-9-en-1-one:
5-Phenyl-2-(4-(5-phenyloxazol-2-yl)phenyl)-1,3-oxazole (POPOP): A luminescent compound used in spectroscopy and imaging[_{{{CITATION{{{_2{Spectral and temporal properties of 5-phenyl-2-4-(5-phenyl-1,3-oxazol ....
1,4-Bis(5-phenyloxazol-2-yl)benzene: A compound with applications in organic electronics and materials.
Uniqueness: 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid stands out due to its combination of the oxazole ring and the butanoic acid moiety, which provides unique chemical reactivity and biological activity
Properties
IUPAC Name |
4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(16)8-4-7-12-14-9-11(17-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYLNERWPKVLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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